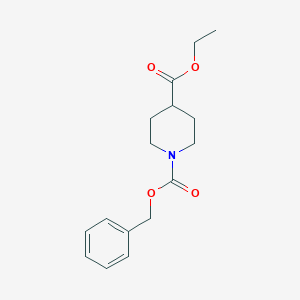
ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE
Descripción general
Descripción
ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is an organic compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE can be synthesized through several methods. One common synthetic route involves the reaction of piperidine derivatives with benzyl and ethyl groups under specific conditions. For example, the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be used to produce the desired compound with high diastereomeric and enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, bromides, and chlorides. For instance, palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides can lead to the formation of piperidine derivatives .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols using this compound as a reactant can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE has numerous scientific research applications. It is used in the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity . Additionally, it serves as a reactant in the oxidation of alcohols and the synthesis of cyclic prodrugs of RGD peptidomimetics .
Mecanismo De Acción
The mechanism of action of ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This binding can modulate various biological processes, making it useful in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds: ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE is similar to other piperidine derivatives, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl N-Boc-piperidine-4-carboxylate . These compounds share structural similarities and are used in similar applications.
Uniqueness: What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .
Propiedades
IUPAC Name |
1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBOGXZKIODTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571024 | |
| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160809-38-1 | |
| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
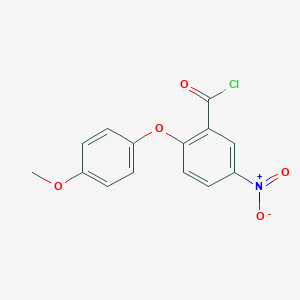
![4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
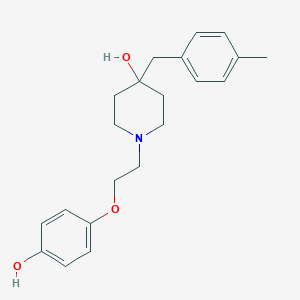

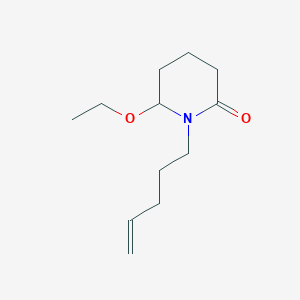

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
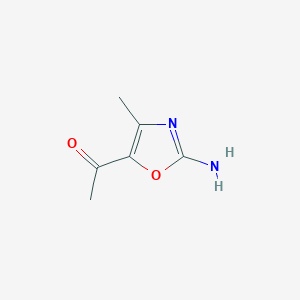

![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)




